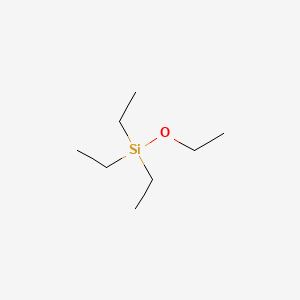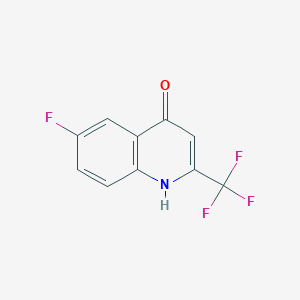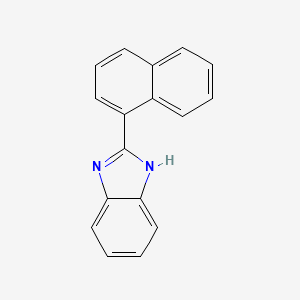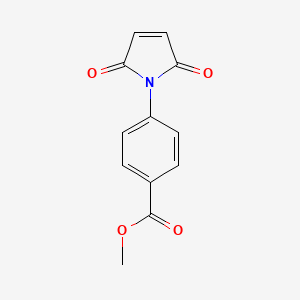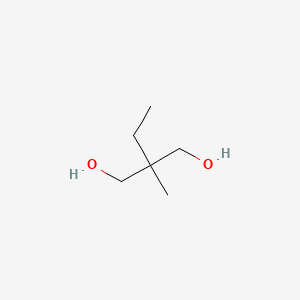
2-乙基-2-甲基-1,3-丙二醇
描述
2-Ethyl-2-methyl-1,3-propanediol is a colorless, low viscosity liquid with a unique molecular structure . It is a branched asymmetric aliphatic diol . This structure inhibits the crystallization of MPDiol Glycol allowing it to remain liquid even in cold temperatures . It is a biodegradable, colorless glycol . This low molecular weight compound has no significant hazard potential and is widely used in polymer and coating applications .
Synthesis Analysis
There are several papers related to the synthesis of 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the enzymatic desymmetrization of 2-amino-2-methyl-1,3-propanediol . Another paper presents a new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration . A third paper discusses the biosynthesis of structurally diverse diols via a general route .Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-methyl-1,3-propanediol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
There are several studies on the chemical reactions involving 2-Ethyl-2-methyl-1,3-propanediol. One study investigates the kinetics of carbon dioxide reaction with aqueous blend of 2-amino-2-ethyl-1,3-propanediol (AEPD) with piperazine (PZ) . Another study discusses the reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbon dioxide .Physical And Chemical Properties Analysis
2-Ethyl-2-methyl-1,3-propanediol has a molecular weight of 118.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . Its exact mass is 118.099379685 g/mol . Its topological polar surface area is 40.5 Ų .科学研究应用
磁冷却应用
2-乙基-2-甲基-1,3-丙二醇衍生物的一个显著应用领域是磁冷却。具体来说,使用2-氨基-2-甲基-1,3-丙二醇和2-氨基-2-乙基-1,3-丙二醇合成的混合价锰超四面体和平面盘,已显示出作为增强磁冷却剂的潜力。这些配合物表现出较大的磁热效应,使它们适用于低温制冷应用(Manoli et al., 2008)。
催化和化学合成
2-乙基-2-甲基-1,3-丙二醇参与了各种催化过程和化学合成。例如,通过Cu/SiO2催化剂将二甲基丙二酸酯加氢制备为1,3-丙二醇已经研究过,表明1,3-丙二醇在聚对苯二甲酸三亚甲基酯生产中的重要性(Zheng et al., 2017)。此外,已经研究了通过2-乙基-4-甲基-1,3-二氧兰参与的1,2-丙二醇催化脱水制备丙醛(Mori et al., 2009)。
热导率和能量存储
像2-氨基-2-甲基-1,3-丙二醇(AMP)及其混合物这样的化合物的热导率对能量存储应用至关重要。测得的热导率表明在20°C到其超熔点温度范围内的潜在用途是一个关键因素(Zhang & Xu, 2001)。
生物技术和发酵
在生物技术领域,2-乙基-2-甲基-1,3-丙二醇的衍生物1,3-丙二醇已经得到广泛研究。例如,关于生物生产与1,3-丙二醇密切相关的2,3-丁二醇的研究显示了它在化学原料和液体燃料中的重要性(Syu, 2001)。此外,为了高效从甘油生产1,3-丙二醇,基因工程菌株的进展突显了这些化合物的生物技术意义(Yang et al., 2018)。
未来方向
There are several papers discussing the future directions of research involving 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the construction of a synthetic pathway for the production of 1,3-propanediol . Another paper discusses the potential for 2-Ethyl-2-methyl-1,3-propanediol in the context of the synthesis of methacrylic acid .
属性
IUPAC Name |
2-ethyl-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWKNVDKFZFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227813 | |
| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methyl-1,3-propanediol | |
CAS RN |
77-84-9 | |
| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 77-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
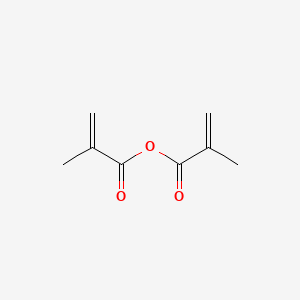
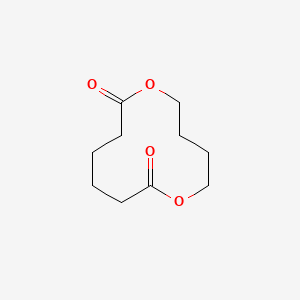
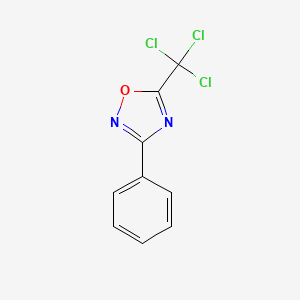
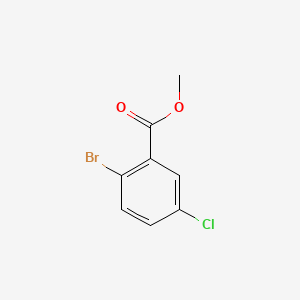
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
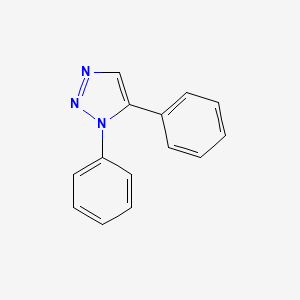
![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)
